Antiproliferative agent-45

Description

Significance of Investigating Novel Antiproliferative Modalities in Biological Systems

The investigation of novel antiproliferative agents is of paramount significance for several reasons. Firstly, the heterogeneity of diseases like cancer necessitates a diverse arsenal (B13267) of therapeutic agents that can target various signaling pathways and cellular mechanisms. mdpi.com The evolution of drug resistance in pathological cells is a major clinical challenge, rendering many conventional treatments ineffective over time. nih.gov Therefore, a continuous pipeline of new compounds with unique mechanisms of action is essential to overcome this resistance.

Secondly, the pursuit of novel agents allows for the exploration of new biological targets and pathways involved in cell proliferation. This not only expands our fundamental understanding of cell biology but also opens up new avenues for therapeutic intervention. nih.gov Many natural and synthetic compounds offer novel chemical scaffolds that can be optimized for improved efficacy and selectivity. nih.gov

Finally, the development of agents with greater selectivity for diseased cells over healthy ones is a primary goal. Such targeted therapies can potentially lead to treatments with fewer side effects and an improved quality of life for patients. nih.gov The academic study of compounds like those designated "Antiproliferative Agent-45" contributes to this vital area of research by identifying and characterizing new molecules with potential therapeutic value.

Rationale for the Academic Study of this compound

The term "this compound" has been used in academic literature to describe at least three distinct chemical entities, each with a specific rationale for its investigation.

One such agent is a hypoxia-sensitive dual-prodrug based on 2-nitroimidazole (B3424786) , also referred to as compound 9. medchemexpress.commedchemexpress.com The rationale for studying this compound lies in its design to specifically target the hypoxic (low oxygen) microenvironment characteristic of many solid tumors. medchemexpress.com This targeted approach aims to increase the concentration of the active drug specifically within the tumor, thereby enhancing its efficacy while minimizing effects on normal, well-oxygenated tissues. medchemexpress.com

Another compound designated as "this compound" is an ethylacetate-extract (CV-45) derived from the plant Christia vespertilionis. spandidos-publications.comnih.gov The study of this natural product is driven by the rich history of plant-derived compounds in medicine and the urgent need for new treatments for neuroendocrine tumors, which are often resistant to conventional therapies. nih.gov The investigation of CV-45 seeks to identify novel bioactive molecules from natural sources that can induce antiproliferative and pro-apoptotic effects. spandidos-publications.comnih.gov

A third molecule, a styrylbenzimidazole derivative (compound 45) , has also been investigated for its antiproliferative properties. nih.gov The rationale for its study stems from the known and diverse biological activities of the benzimidazole (B57391) scaffold, including antioxidant and photoprotective properties. nih.gov Researchers aimed to synthesize and evaluate new derivatives of this versatile chemical structure for their potential as antiproliferative agents, particularly against skin cancer cells. nih.gov

Overview of Current Academic Research Landscape in Antiproliferative Agents

The current academic research landscape in antiproliferative agents is vibrant and multifaceted, characterized by several key trends. A significant focus is on the design and synthesis of targeted therapies . This includes the development of small molecule inhibitors that target specific proteins and signaling pathways crucial for cancer cell growth and survival, such as epidermal growth factor receptors (EGFR) and various kinases. nih.govnih.gov The creation of hybrid molecules that combine different pharmacophores to hit multiple targets simultaneously is also a prominent strategy. rsc.orgtandfonline.com

There is also a strong emphasis on overcoming drug resistance . Researchers are actively exploring compounds that can circumvent known resistance mechanisms or that are effective against resistant cell lines. nih.gov This includes the development of prodrugs that are activated under specific conditions within the tumor microenvironment, as seen with the 2-nitroimidazole-based this compound. medchemexpress.com

Furthermore, the exploration of natural products remains a vital area of research. nih.gov Plants, marine organisms, and microorganisms are rich sources of structurally diverse compounds with potent biological activities. nih.govresearchgate.net Academic studies continue to isolate, characterize, and synthesize derivatives of these natural compounds to improve their therapeutic potential. tandfonline.complos.org

The investigation into the mechanisms of action of novel agents is another critical aspect of current research. nih.govasm.org Understanding how a compound exerts its antiproliferative effects at the molecular level is crucial for its further development and for identifying potential biomarkers for patient selection. This includes studies on cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of key enzymes like topoisomerases. nih.govnih.gov

Detailed Research Findings on "this compound"

As "this compound" refers to distinct compounds in the scientific literature, the research findings for each are presented separately below.

This compound (Hypoxia-Sensitive Prodrug)

This compound, also designated as compound 9, is a prodrug designed to be activated under hypoxic conditions.

Antiproliferative Effects: It has demonstrated significant antiproliferative effects on human pancreatic cells specifically in a hypoxic environment, with fewer effects observed under normal oxygen levels (normoxia). medchemexpress.commedchemexpress.com

This compound (CV-45, Christia vespertilionis Extract)

CV-45 is the ethylacetate-extract of the plant Christia vespertilionis.

Antiproliferative and Pro-apoptotic Effects: Research has shown that CV-45 exhibits antiproliferative and pro-apoptotic effects in human medullary thyroid carcinoma (MTC) and human small intestinal neuroendocrine tumor (SI-NET) cell lines. spandidos-publications.comnih.gov Notably, high growth inhibition was observed in tumor cell lines but not in normal human fibroblasts, suggesting a degree of selectivity. nih.gov

Cell Viability and Growth Inhibition: Treatment with 10 μg/ml of CV-45 led to a significant decrease in cell viability and proliferation over a 72-hour period in both MTC-SK and KRJ-I cell lines. spandidos-publications.com

Gene Expression: Treatment with CV-45 resulted in altered expression of genes related to apoptosis, including PDCD5, MTDH, and TNFRSF10b in both MTC and SI-NET cells. nih.gov

Antiproliferative Effects of CV-45 (10 µg/ml)

| Cell Line | Time Point | Inhibition of Cell Growth (vs. Control) | Decrease in Cell Viability (vs. Control) |

|---|---|---|---|

| MTC-SK | 24h | 11.3% | 21.1% |

| 48h | 28.9% | 31.8% | |

| 72h | 32.5% | 37.4% | |

| KRJ-I | 24h | 11.1% | ~18.3% |

| 48h | 20.8% | 23.5% | |

| 72h | 29.9% | 42.8% |

This compound (Styrylbenzimidazole Derivative)

This compound is a specific styrylbenzimidazole, referred to as compound 45 in the study.

Antiproliferative Activity: The styrylbenzimidazole 45 demonstrated an antiproliferative effect at low micromolar concentrations against Colo-38 human skin melanoma cells. nih.gov

Selectivity: It exhibited very low antiproliferative activity on normal HaCat keratinocyte cells, indicating a potential for selective action against cancer cells. nih.gov

Other Properties: In addition to its antiproliferative effects, this compound also showed broad-spectrum solar protection against UVA and UVB rays and possessed antioxidant capacity. nih.gov

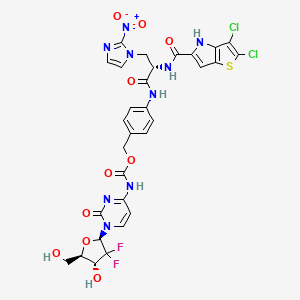

Structure

2D Structure

Properties

Molecular Formula |

C30H25Cl2F2N9O10S |

|---|---|

Molecular Weight |

812.5 g/mol |

IUPAC Name |

[4-[[(2S)-2-[(2,3-dichloro-4H-thieno[3,2-b]pyrrole-5-carbonyl)amino]-3-(2-nitroimidazol-1-yl)propanoyl]amino]phenyl]methyl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate |

InChI |

InChI=1S/C30H25Cl2F2N9O10S/c31-20-21-18(54-23(20)32)9-15(37-21)24(46)38-16(10-41-8-6-35-27(41)43(50)51)25(47)36-14-3-1-13(2-4-14)12-52-29(49)40-19-5-7-42(28(48)39-19)26-30(33,34)22(45)17(11-44)53-26/h1-9,16-17,22,26,37,44-45H,10-12H2,(H,36,47)(H,38,46)(H,39,40,48,49)/t16-,17+,22+,26+/m0/s1 |

InChI Key |

OLEIWIUFIMEEIA-BCFCWJPRSA-N |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)NC2=NC(=O)N(C=C2)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F)NC(=O)[C@H](CN4C=CN=C4[N+](=O)[O-])NC(=O)C5=CC6=C(N5)C(=C(S6)Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F)NC(=O)C(CN4C=CN=C4[N+](=O)[O-])NC(=O)C5=CC6=C(N5)C(=C(S6)Cl)Cl |

Origin of Product |

United States |

Mechanistic Elucidation of Antiproliferative Agent 45

Cellular and Molecular Targets of Antiproliferative Agent-45

CV-45 has demonstrated significant antiproliferative and pro-apoptotic activity in human neuroendocrine tumor cells, including medullary thyroid carcinoma (MTC-SK) and small intestinal neuroendocrine tumor (KRJ-I) cell lines. spandidos-publications.comnih.gov Notably, the compound shows selectivity for tumor cells, with no significant inhibitory effects observed in normal human fibroblasts, suggesting a favorable therapeutic window. spandidos-publications.comresearchgate.net

Identification of Primary and Secondary Molecular Interactions

The primary molecular interactions of CV-45 appear to involve the modulation of gene expression related to apoptosis and cell adhesion. Key molecular targets identified include:

Metadherin (MTDH): This cell adhesion molecule is implicated in tumor progression and chemoresistance. In MTC-SK cells, treatment with CV-45 led to an increased gene expression of MTDH. spandidos-publications.comnih.gov Conversely, in KRJ-I cells, MTDH expression was downregulated. spandidos-publications.com

Programmed Cell Death 5 (PDCD5): This pro-apoptotic protein was found to be downregulated in MTC-SK cells treated with CV-45, while its expression was upregulated in KRJ-I cells. spandidos-publications.comnih.gov

Tumor Necrosis Factor Receptor Superfamily Member 10b (TNFRSF10B): Also known as TRAIL Receptor 2 (TRAIL-R2), the expression of this receptor was decreased in MTC-SK cells and also downregulated in KRJ-I cells upon treatment with CV-45. spandidos-publications.comnih.gov

These findings suggest that the molecular interactions of CV-45 are context-dependent, varying between different cancer cell types.

Elucidation of Specific Signaling Pathways Modulation

The modulation of MTDH expression by CV-45 points to the involvement of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . spandidos-publications.com In MTC-SK cells, the upregulation of MTDH may lead to an apoptotic effect through the activation of NF-κB. spandidos-publications.com In contrast, the downregulation of MTDH in KRJ-I cells could result in reduced NF-κB activation, leading to an inhibition of cell survival genes. spandidos-publications.com

However, it has been noted that apoptosis is likely not induced via the TRAIL/TNFRSF10b mechanism, given the downregulation of TNFRSF10b in treated cells. spandidos-publications.com This indicates that CV-45 likely engages other signaling cascades to initiate programmed cell death.

Impact on Fundamental Cellular Processes and Homeostasis

The primary impact of CV-45 on fundamental cellular processes is the disruption of the balance between cell survival and cell death, tipping the scales towards apoptosis in cancer cells. spandidos-publications.com This is evidenced by the significant inhibition of cell growth and viability in treated neuroendocrine tumor cell lines. spandidos-publications.comresearchgate.net The compound's ability to alter the expression of genes involved in both cell adhesion (MTDH) and apoptosis (PDCD5) suggests a broader impact on cellular homeostasis, affecting how cancer cells interact with their microenvironment and respond to pro-survival and pro-death signals.

Mode of Action Analysis at the Cellular Level

At the cellular level, the most prominent mode of action of CV-45 is the induction of programmed cell death, specifically apoptosis. spandidos-publications.comnih.gov This has been confirmed through multiple lines of evidence, including morphological changes characteristic of apoptosis and the activation of key effector enzymes. spandidos-publications.com

Induction of Programmed Cell Death Pathways

CV-45 is a potent inducer of apoptosis in neuroendocrine tumor cells. spandidos-publications.com This is a critical mechanism for an antiproliferative agent, as it leads to the safe and effective removal of malignant cells.

The apoptotic activity of CV-45 is mediated, at least in part, through the activation of caspases. Specifically, the activity of caspase-3 and caspase-7 , which are key executioner caspases, is significantly increased following treatment with CV-45. spandidos-publications.comnih.govresearchgate.net

The induction of caspase-3/7 activity follows a time-dependent course that differs between cell lines. In MTC-SK cells, a notable increase in caspase activity is observed after 3 hours of treatment, reaching a peak at 8 hours. researchgate.net For KRJ-I cells, the response is more rapid, with increased caspase-3/7 activity detected as early as 2 hours post-treatment. researchgate.net

| Cell Line | Time Point | Increase in Caspase-3/7 Activity (%) |

|---|---|---|

| MTC-SK | 6 hours | ~21.4% |

| 8 hours | ~93.1% | |

| KRJ-I | 2 hours | 13.5% |

| 3 hours | 17.9% | |

| 4 hours | 49.1% | |

| 5 hours | 61.0% |

While the direct involvement of the mitochondrial pathway has not been explicitly detailed in the available research, the activation of caspase-3, a key component of this pathway, suggests its potential role. Further investigation is required to fully elucidate the upstream events leading to caspase activation.

Non-Apoptotic Cell Death Pathways (e.g., Necroptosis, Ferroptosis)

While apoptosis is a primary mode of programmed cell death, cancer cells often develop resistance to it. frontiersin.org Consequently, inducing non-apoptotic cell death pathways such as necroptosis and ferroptosis represents a crucial therapeutic strategy. frontiersin.orgresearchgate.net

Necroptosis: This is a regulated form of necrosis, or inflammatory cell death, that can be triggered by signals from death receptors like the tumor necrosis factor receptor (TNFR). nih.gov The core of the necroptosis pathway involves the sequential activation of receptor-interacting serine/threonine-protein kinase 1 (RIPK1) and RIPK3, which then phosphorylates and activates the mixed lineage kinase domain-like pseudokinase (MLKL). nih.govnih.gov Activated MLKL translocates to the plasma membrane, forming pores that lead to cell lysis. nih.gov Some antiproliferative agents have been shown to induce necroptosis. For instance, the combination of the antidepressant fluoxetine (B1211875) with paclitaxel (B517696) was found to induce necroptosis in gastric cancer cells. nih.gov

Ferroptosis: This is an iron-dependent form of regulated cell death characterized by the accumulation of lipid-based reactive oxygen species (ROS). nih.gov It is distinct from other cell death forms and is regulated by specific metabolic pathways, particularly those involving glutathione (B108866) and the enzyme glutathione peroxidase 4 (GPX4). nih.gov The enzyme acyl-CoA synthetase long-chain family member 4 (ACSL4) is a key regulator and reliable biomarker for ferroptosis. nih.gov The antiparasitic agent fenbendazole (B1672488) has been shown to induce ferroptosis in cancer cells, suggesting a p53-independent mechanism that can be effective in drug-resistant cancers. iiarjournals.org

Interestingly, studies have revealed that necroptosis and ferroptosis can act as alternative pathways; resistance to one form of cell death can sensitize cells to the other, suggesting a compensatory mechanism that can be exploited for therapeutic benefit. nih.gov Some metabolites, such as acrolein, can antagonize necroptosis, and trapping these agents can enhance the efficacy of chemotherapeutic drugs. elsevierpure.com

Cell Cycle Regulation and Arrest Mechanisms

A hallmark of cancer is dysregulated cell proliferation, stemming from a loss of control over the cell cycle. Antiproliferative agents frequently exert their effects by inducing cell cycle arrest, preventing cancer cells from proceeding through the phases required for division.

The cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs) which, upon binding to their regulatory cyclin partners, phosphorylate key substrates. nih.govmdpi.com The cyclin D-CDK4/6 complexes are primary sensors of external signals in the G1 phase, while the cyclin E-CDK2 complex is crucial for the G1-S transition, and the cyclin A/B-CDK1 complexes regulate the S and G2/M phases, respectively. nih.govunesp.br Antiproliferative signals often converge on these complexes, leading to cell cycle arrest. pnas.org This can be achieved by downregulating cyclins, upregulating CDK inhibitors (CKIs) like p21Cip1 and p27Kip1, or directly inhibiting CDK activity. nih.govpnas.org

For example, some agents cause G0/G1 arrest by increasing the expression of the CKI p21, which inhibits a broad range of cyclin-CDK complexes. mdpi.comnih.gov Other compounds induce G2/M arrest by decreasing the expression of key mitotic proteins like Cyclin B1, Cdc2 (CDK1), and the phosphatase Cdc25C. mdpi.com The growth arrest and DNA damage-inducible 45 (GADD45) family of proteins are also critical regulators, with GADD45α being implicated in G2/M arrest by inhibiting the CDK1/Cyclin B1 complex. unesp.brfrontiersin.org The transcription factor E2F1, which controls the expression of genes needed for DNA replication, is another key target; its inhibition can lead to G1/S phase arrest. frontiersin.org

| Agent/Class | Cell Cycle Phase Arrest | Key Molecular Effects | Reference |

|---|---|---|---|

| Naringenin | G0/G1 | Induces arrest in A431 epidermoid carcinoma cells. | nih.gov |

| Goniothalamin (R-GNT) | G2/M | Upregulation of CIP/KIP cyclin-kinase inhibitors in HB4a cells. | unesp.br |

| Neobractatin (NBT) | G1/S and G2/M | Decreases E2F1 expression; increases GADD45α expression. | frontiersin.org |

| Licochalcone A (LicoA) | G2/M | Decreased expression of Cyclin B1, Cdc2, and Cdc25C. | mdpi.com |

| Ibuprofen (B1674241) | G1 | Promotes a p53-dependent G1 blockade in MKN-45 cells. | nih.gov |

Inhibition of Proliferative Processes (e.g., DNA Synthesis, Mitosis)

Beyond checkpoint regulation, antiproliferative agents can directly interfere with the core machinery of cell proliferation, namely DNA synthesis and mitosis.

Inhibition of DNA Synthesis: The replication of the genome during the S phase is a critical prerequisite for cell division. Some anticancer agents, particularly platinum-based compounds and antimetabolites, function by directly damaging DNA or by inhibiting the enzymes essential for DNA synthesis. nih.gov For instance, a novel platinum-acridine hybrid agent was shown to cause a robust S-phase arrest in non-small cell lung cancer cells. acs.orgnih.gov This was confirmed by a dramatic reduction in the incorporation of the nucleoside analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) into newly synthesized DNA, indicating a potent blockage of DNA replication. acs.orgnih.gov After 48 hours of treatment, the population of proliferating cells was reduced by 75% compared to controls. nih.gov This direct inhibition of DNA synthesis can be more lethal to cancer cells than checkpoint arrest alone, as it prevents cells from repairing damage and continuing through the cell cycle. acs.org

Inhibition of Mitosis: Mitosis is a highly orchestrated process involving the formation of the mitotic spindle, which is composed of microtubules. This structure is responsible for segregating chromosomes into daughter cells. Agents that interfere with microtubule dynamics are potent mitotic inhibitors. taylorandfrancis.commdpi.com These are broadly classified into two groups:

Microtubule-destabilizing agents: This class includes vinca (B1221190) alkaloids (e.g., vincristine, vinblastine), which bind to tubulin and prevent its polymerization into microtubules. taylorandfrancis.commdpi.com

Microtubule-stabilizing agents: This class includes taxanes (e.g., paclitaxel, docetaxel), which bind to microtubules and prevent their depolymerization. mdpi.comnih.gov

Both actions disrupt the delicate balance of microtubule dynamics required for spindle function, activating the spindle assembly checkpoint and causing a prolonged arrest in mitosis (M-phase), which often leads to apoptotic cell death or mitotic catastrophe. mdpi.commdpi.comnih.gov

Autophagy Modulation and Its Role in Antiproliferation

Autophagy is a cellular "self-eating" process where damaged organelles and protein aggregates are degraded and recycled. nih.gov Its role in cancer is complex and context-dependent, acting as both a tumor suppressor and a survival mechanism. nih.gov In established tumors, autophagy is often upregulated to help cancer cells survive metabolic stress and resist chemotherapy. acs.orgnih.gov

This pro-survival role makes autophagy a compelling target for anticancer therapy. oncotarget.com Inhibiting autophagy can prevent cancer cells from clearing damaged components and recycling nutrients, thereby increasing cellular stress and enhancing the efficacy of other anticancer agents. acs.org Chloroquine (CQ) and its derivative hydroxychloroquine (B89500) (HCQ) are well-known autophagy inhibitors that function by preventing the fusion of autophagosomes with lysosomes, the final step in the degradation process. nih.govacs.org While these drugs were not originally developed for this purpose, their ability to modulate autophagy has led to their investigation as antiproliferative agents, both alone and in combination therapies. nih.govnih.gov The inhibition of autophagy has shown antiproliferative effects in various cancer models, including pancreatic, lung, breast, and colon cancers. nih.gov

Transcriptomic and Proteomic Responses to this compound

The cellular response to an antiproliferative agent involves vast and complex changes at the molecular level. Transcriptomic and proteomic analyses provide a global view of the alterations in gene and protein expression, offering deep insights into the drug's mechanism of action.

Analysis of Gene Expression Alterations

Transcriptomic profiling, often performed using microarray or RNA-sequencing (RNA-seq) technologies, reveals how an antiproliferative agent alters the gene expression landscape of a cancer cell. nih.govnih.gov These studies can identify entire pathways that are activated or repressed, corroborating and expanding upon mechanistic findings.

For example, treatment of cancer cells with the antiproliferative agent ibuprofen led to changes in the expression of genes involved in 'biological oxidation' and G1/S checkpoint control. nih.gov Similarly, the natural compound oleuropein (B1677263) was found to significantly alter the expression of numerous apoptosis-related genes in breast cancer cells, including members of the caspase family (CASP1, CASP14) and TNF receptor superfamily (FADD, TNFRSF21). nih.gov Transcriptome analysis of colorectal cancer cells treated with ginsenoside Rh3 revealed 685 differentially expressed genes, with significant downregulation of pathways related to DNA replication. nih.gov In HCAEC cells treated with rapamycin (B549165), 1354 transcripts showed significant alteration. ahajournals.org

| Gene | Regulation | Associated Agent/Context | Function/Pathway | Reference |

|---|---|---|---|---|

| GADD45 | Upregulated | Troglitazone | Growth arrest, DNA damage response | nih.gov |

| CASP1, CASP14 | Upregulated | Oleuropein | Apoptosis | nih.gov |

| FADD, TNFRSF21 | Upregulated | Oleuropein | Apoptosis, TNF signaling | nih.gov |

| CDKN1A (p21) | Upregulated | Various agents | Cell cycle inhibition | sci-hub.se |

| MYC | Downregulated | Various agents | Cell proliferation, oncogene | sci-hub.se |

| DNA Replication Genes | Downregulated | Ginsenoside Rh3 | DNA synthesis | nih.gov |

Investigation of Protein Abundance and Post-Translational Modifications

Proteomics, typically using mass spectrometry-based methods, provides a direct assessment of the changes in protein levels and their post-translational modifications (PTMs) following drug treatment. nih.gov This is critical because protein abundance and activity are the ultimate effectors of cellular processes.

A proteomic analysis of cervical cancer cells treated with the antiproliferative drug 5-fluorouracil (B62378) (5-FU) identified over 50 proteins with significantly altered expression. nih.gov Among these, 22 proteins were upregulated, including key apoptosis mediators like caspase-3, caspase-8, and the death receptor Fas (Apo-1/CD95). nih.gov Conversely, 12 proteins were downregulated, including the mitotic checkpoint protein BUB3 and the oncogene c-myc. nih.gov Such studies confirm the engagement of specific cell death and antiproliferative pathways at the protein level. Furthermore, analysis can reveal changes in key signaling proteins; for instance, some ruthenium complexes exert their effects by inhibiting the AKT1/mTOR signaling pathway. acs.org Proteomic analyses have also revealed that drug resistance is associated with the upregulation of proteins like the efflux pump ABCB1 and the calcium-binding protein Sorcin. nih.gov

| Protein | Regulation Change | Associated Agent/Context | Function/Pathway | Reference |

|---|---|---|---|---|

| Caspase-3, Caspase-8 | Upregulated | 5-Fluorouracil | Apoptosis execution | nih.gov |

| Apo-1/CD95 (Fas) | Upregulated | 5-Fluorouracil | Extrinsic apoptosis pathway | nih.gov |

| c-myc | Downregulated | 5-Fluorouracil | Oncogenic transcription factor | nih.gov |

| BUB3 | Downregulated | 5-Fluorouracil | Mitotic checkpoint | nih.gov |

| ABCB1 (p-glycoprotein) | Upregulated | Adriamycin Resistance | Drug efflux, resistance | nih.gov |

| Sorcin (SRI) | Upregulated | Adriamycin Resistance | Calcium signaling, drug resistance | nih.gov |

Pre Clinical Biological Activity and Efficacy in Research Models

In Vitro Antiproliferative Activity Assessment in Cell Lines

The in vitro antiproliferative activity of compounds referred to as "Antiproliferative agent-45" or "compound 45" has been evaluated in various research contexts, often as part of a broader series of synthesized molecules. These studies aim to characterize their potential as anticancer agents by testing them against a panel of human cancer cell lines.

Research has shown that the susceptibility of cancer cell lines to compounds designated as "agent 45" varies depending on the specific molecular structure of the compound and the cell line's origin and genetic makeup. For instance, a microtubule-destabilizing agent designated as compound 45, alongside other lead derivatives, demonstrated potent antiproliferative activity against a range of cell lines. researchgate.net This particular compound was noted to have IC₅₀ values ranging from 7 nM to 492 nM across different cell lines. researchgate.net

Another distinct molecule, referred to as "this compound (compound 9)," was identified as a prodrug with significant antiproliferative effects specifically against human pancreatic cells under hypoxic (low oxygen) conditions, with fewer effects in normoxic (normal oxygen) environments. medchemexpress.com Furthermore, studies on indazole derivatives targeting microtubules have included a "compound 45" that showed strong anticancer activity. researchgate.net The evaluation of such agents across diverse cancer cell lines, such as those from lung, colon, and breast cancer, is a standard approach to identify patterns of sensitivity. nih.govacs.org

The table below summarizes the cell line susceptibility profiles for compounds referred to as "this compound" or "compound 45" in different research studies.

| Research Context | Cell Lines Tested | Observed Susceptibility | Citations |

| Microtubule-Destabilizing Agent | A2780, OVCAR-8, IGROV-1 | Strong antiproliferative activity was noted, with OVCAR-8 and A2780 being the most sensitive cell lines. | researchgate.net |

| Hypoxia-activated Prodrug | Human Pancreatic Cells | Exhibited significant antiproliferative effects specifically under hypoxic conditions. | medchemexpress.com |

| Indazole Derivative | Various Cancer Cell Lines | Showed strong anticancer activity as a microtubule inhibitor. | researchgate.net |

| General Anticancer Screening | MCF7 (Breast), A549 (Lung) | Often included in panels to test for broad antiproliferative activity. | researchgate.net |

The antiproliferative effects of research compounds are typically characterized by generating dose-response curves, which plot the inhibition of cell proliferation against increasing concentrations of the agent. arvojournals.orgphcogres.com From these curves, key parameters such as the IC₅₀ value (the concentration required to inhibit 50% of cell growth) are determined. mdpi.comnih.gov

For a microtubule-destabilizing agent referred to as compound 45, IC₅₀ values were found to range significantly depending on the cell line, from as low as 1.37 nM for the A2780 cell line to 6.43 nM for IGROV-1. researchgate.net Such dose-dependent anti-proliferative effects are fundamental in preclinical evaluation. researchgate.net In some studies, compounds may exhibit non-standard, U-shaped or "bell-shaped" dose-response curves, where the inhibitory effect is lost at very high concentrations. acs.org This phenomenon can sometimes be attributed to the formation of colloidal aggregates of the compound at concentrations above a critical aggregation concentration (CAC). acs.org

The table below presents dose-response data for compounds identified as "compound 45" in specific research settings.

| Compound Context | Cell Line | IC₅₀ Value | Citations |

| Microtubule-Destabilizing Agent | A2780 | 1.37 nM | researchgate.net |

| Microtubule-Destabilizing Agent | OVCAR-8 | Not specified, but noted as highly sensitive. | researchgate.net |

| Microtubule-Destabilizing Agent | IGROV-1 | 6.43 nM | researchgate.net |

| General Indazole Derivative | Not specified | ~8 nM | researchgate.net |

The combination of antiproliferative agents to achieve synergistic effects (where the combined effect is greater than the sum of individual effects) is a common research strategy. nih.gov Studies investigate these interactions by co-administering the agent with conventional chemotherapeutics or other targeted drugs. researchgate.netnih.gov For example, research has demonstrated synergistic antiproliferative effects when combining the CK2 inhibitor CX-4945 with DNA-damaging agents like cisplatin (B142131) or gemcitabine (B846) in ovarian cancer cells. researchgate.net Similarly, a synergistic enhancement of growth inhibition was seen with the co-administration of sunitinib (B231) and vandetanib (B581) in gastric cancer cell lines. nih.gov

However, based on the available search results, no specific studies detailing the synergistic or antagonistic interactions of a compound uniquely identified as "this compound" with other research compounds have been found.

Resistance to antiproliferative agents is a significant challenge in cancer therapy research. nih.gov In vitro models are crucial for investigating the molecular mechanisms that allow cancer cells to evade the effects of a drug. Common mechanisms include mutations in the drug's target protein, amplification of the target gene, or the activation of alternative survival pathways. nih.govresearchgate.net Another major mechanism is the increased efflux of the drug from the cell by transporter proteins like P-glycoprotein (P-gp), which is encoded by the MDR1 gene. researchgate.netnih.gov

In the context of a series of microtubule-destabilizing agents that included a "compound 45," research indicated that the lead compounds did not appear to be substrates of MDR pumps. researchgate.net This was suggested by the lack of a significant difference in IC₅₀ values when tested in the presence or absence of verapamil, an inhibitor of MDR pumps. researchgate.net This characteristic is desirable as it suggests the compound may be able to overcome a common form of multidrug resistance. researchgate.net

In Vivo Efficacy in Established Experimental Research Models

Following promising in vitro results, antiproliferative agents are often evaluated in in vivo research models, typically using tumor xenografts in mice. aacrjournals.orgnih.gov In these studies, human cancer cells are implanted into immunocompromised mice, and after tumors are established, the animals are treated with the test compound to evaluate its effect on tumor growth. nih.govaacrjournals.org Efficacy is often measured as tumor growth inhibition (TGI), where the size of tumors in treated animals is compared to a control group. aacrjournals.orgnih.gov

While in vivo studies have been conducted for many antiproliferative agents, demonstrating effects ranging from cytostatic (slowing growth) to tumor regression, no specific in vivo efficacy data for a compound uniquely identified as "this compound" was found in the provided search results. aacrjournals.orgnih.gov

Impact on Progression and Metastasis in Experimental Models

The ability of an antiproliferative agent to control not just the primary tumor but also its spread to distant organs is a critical aspect of its pre-clinical evaluation. In various experimental models, several compounds have demonstrated significant effects on tumor progression and the metastatic cascade.

In a well-established metastatic model of 4T1 breast cancer in syngeneic BALB/c mice, daily administration of a novel hydrazide derivative of dDAVP was shown to suppress the growth of the primary tumor and its metastasis to the lung. researchgate.net This anti-metastatic role was also observed in vitro, where the compound significantly inhibited the invasion of MDA-MB-231 human breast cancer cells. researchgate.net Similarly, treatment with [Val⁴,Gln⁵]dDAVP led to a complete inhibition of metastatic progression in a hormone-independent F3II breast cancer mouse model. researchgate.net Combination therapy has also proven effective; pairing the dDAVP derivative with the chemotherapeutic agent paclitaxel (B517696) in nude mice bearing MDA-MB-231 tumors resulted in greater tumor growth inhibition than the single-drug regimen. researchgate.net

Research on natural compounds has also yielded promising results. Eugenol (B1671780), a compound found in essential oils, demonstrated a notable reduction in tumor growth and metastasis in animal models. In one study, eugenol treatment resulted in a nearly 40% decrease in tumor size and a 19% increase in the median time to endpoint. mdpi.com Crucially, while 50% of the control animals developed metastases, the eugenol-treated group showed no signs of invasion or metastasis. mdpi.com Similarly, the conjugation of curcumin (B1669340) and dichloroacetate, two compounds with poor bioavailability on their own, led to reduced tumor growth and metastasis in a transgenic mouse breast cancer model without signs of toxicity. mdpi.com

Polysaccharide-rich extracts from medicinal mushrooms like Trametes versicolor (TV) and Grifola frondosa (GF) have been shown to inhibit cell migration and invasion in LoVo human colon cancer cells at non-cytotoxic doses. medsci.org These extracts significantly attenuated the invasion capability of the cancer cells, suggesting they could be potent agents for managing colon cancer progression and metastasis. medsci.org

Table 1: Impact of Selected Antiproliferative Agents on Tumor Progression and Metastasis

| Compound/Agent | Cancer Model | Key Findings on Progression and Metastasis | Reference |

|---|---|---|---|

| dDAVP derivative | 4T1 Breast Cancer (in vivo, BALB/c mice) | Suppressed primary tumor growth and lung metastasis. | researchgate.net |

| [Val⁴,Gln⁵]dDAVP | F3II Breast Cancer (in vivo, mouse model) | Complete inhibition of metastatic progression. | researchgate.net |

| Eugenol | Melanoma (in vivo) | ~40% decrease in tumor size; no invasion or metastasis observed in the treatment group. | mdpi.com |

| Curcumin + Dichloroacetate | Transgenic Mouse Breast Cancer | Reduced tumor growth and metastasis. | mdpi.com |

| Trametes versicolor (TV) & Grifola frondosa (GF) extracts | LoVo Colon Cancer (in vitro) | Significantly inhibited cell migration and invasion. | medsci.org |

Histopathological and Molecular Correlates in Model Tissues

To understand the mechanisms underlying the observed anti-tumor effects, researchers examine tissues at the microscopic and molecular levels. Histopathological analysis provides visual confirmation of a drug's impact on tumor architecture, while molecular studies reveal changes in key proteins and genes involved in cancer pathways.

Histopathological analysis of lung tissue from mice in the 4T1 breast cancer model confirmed the anti-metastatic effect of the dDAVP hydrazide derivative, as evidenced by Hematoxylin and Eosin (H&E) staining. researchgate.net In studies with eugenol, histopathological examination of skin tumors showed that its oral administration could halt the progression of carcinogenesis at the premalignant stage. mdpi.com This was supported by in-situ proliferation assays, which indicated a higher proliferative index in the control group compared to the eugenol-treated animals. mdpi.com Similarly, in mice bearing Ehrlich Ascites Carcinoma (EAC) cells, treatment with a coumarin-acrylamide hybrid (compound 6e) led to a mild improvement in the histopathological features of the liver. rsc.org

At the molecular level, the mechanisms are often linked to the modulation of key signaling pathways. The dDAVP derivative's effect on MDA-MB-231 cell invasion was correlated with a decrease in the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for breaking down the extracellular matrix during metastasis. researchgate.net Polysaccharide extracts from Trametes versicolor and Grifola frondosa were found to increase the expression of E-cadherin, a protein important for cell-cell adhesion, and reduce the activity of MMP-2, another gelatinase involved in tumor invasiveness. medsci.org

Eugenol's antiproliferative action has been linked to the induction of apoptosis. Molecular analysis through RT-PCR and Western blot revealed changes in the expression of genes and proteins associated with proliferation and apoptosis. mdpi.com Specifically, eugenol treatment was found to induce the cleavage of caspase substrates like DFF45 and PARP. mdpi.com In osteosarcoma cells, eugenol was shown to inhibit cell proliferation in a dose- and time-dependent manner. mdpi.com

Table 2: Histopathological and Molecular Findings for Selected Antiproliferative Agents

| Compound/Agent | Cancer Model | Histopathological Findings | Molecular Correlates | Reference |

|---|---|---|---|---|

| dDAVP derivative | MDA-MB-231 Breast Cancer (in vitro); 4T1 Breast Cancer (in vivo) | Confirmed suppression of lung metastasis via H&E staining. | Decreased expression of MMP-9. | researchgate.net |

| Eugenol | Skin tumors (in vivo); Melanoma (in vivo) | Restricted carcinogenesis at the premalignant stage. | Changes in proliferation/apoptosis-associated gene and protein expression; induction of apoptosis via TUNEL assay. | mdpi.com |

| TV & GF extracts | LoVo Colon Cancer (in vitro) | Not applicable (in vitro study). | Increased E-cadherin protein expression; reduced MMP-2 activity. | medsci.org |

| Coumarin-acrylamide hybrid 6e | HepG2 Liver Cancer (in vitro); EAC (in vivo) | Mild improvement in liver histopathology. | Induced apoptosis; caused cell cycle arrest at the G2/M phase. | rsc.org |

Long-Term Cellular Responses and Persistence of Effect in Research Models

In a model of endocrine therapy-resistant breast cancer (LTED cells), 2-methoxyestradiol (B1684026) (2-MeO-E2) exhibited antiproliferative effects that were prolonged in a time-dependent manner for up to 96 hours. mdpi.com The IC50 values continued to decrease over time, from 0.93 µM at 48 hours to 0.40 µM at 96 hours, indicating a sustained and deepening response. mdpi.com

In some cases, the duration of exposure itself is a critical factor. Research on hydrogen sulfide (B99878) (H₂S) donors, such as NaHS, has shown that long-term exposure to low concentrations can have selective anticancer effects compared to a single, acute exposure. nih.gov This suggests that for some agents, a continuous or prolonged presence, even at low levels, may be necessary to achieve a persistent therapeutic effect. nih.gov Conversely, in studies of pediatric low-grade gliomas, mTOR inhibitors like rapamycin (B549165) and sapanisertib (B612132) showed a sustained antiproliferative effect in vivo only with short-term treatments, highlighting the complexity and context-dependency of long-term responses. gavinpublishers.com

Structure Activity Relationship Sar and Structural Optimization in Research

Exploration of Structural Modifications for Enhanced Biological Activity

The biological activity of pyridine (B92270) derivatives can be significantly altered by even minor structural modifications. Research has focused on how different substituents on the pyridine ring and associated structures influence their antiproliferative effects.

A key example is Antiproliferative agent-45 , a pyridine derivative whose activity is sensitive to specific structural changes. The introduction of a COOEt (carboxyethyl) group to the five-membered ring of this derivative was found to decrease its IC₅₀ values against Hep2 and PC3 cancer cell lines to 17.71 µM and 18.36 µM, respectively. bau.edu.lb This enhancement in activity is attributed to an increase in the molecule's surface area, volume, and, most notably, a significant increase in its polar surface area. bau.edu.lb

Conversely, increasing the lipophilicity by adding aromatic rings or aliphatic chains has been shown to be detrimental to the activity of analogs of this compound. For instance, derivative 46 (with an added aromatic ring) and derivative 47 (with an added aliphatic chain) displayed higher IC₅₀ values, indicating reduced antiproliferative potency. bau.edu.lb This suggests that a balance between hydrophilic and lipophilic properties is crucial for the activity of this class of compounds.

General modifications to the pyridine scaffold have also yielded important SAR insights. The introduction of methoxy (B1213986) (O-CH₃) groups has been shown to significantly improve antiproliferative activity against various cell lines, including HeLa, A549, and MDA-MB-231. bau.edu.lb Similarly, the presence of a hydroxyl (-OH) group can also enhance potency, particularly against HeLa and MCF-7 cell lines. bau.edu.lb However, the addition of bulky groups or halogen atoms often leads to a decrease in antiproliferative activity, which may be due to a reduction in the polar surface area of the resulting derivatives. bau.edu.lb

| Compound | Modification | Effect on Antiproliferative Activity | Reported IC₅₀ Values | Reference |

|---|---|---|---|---|

| This compound | Addition of COOEt group | Increased activity | Hep2: 17.71 µM; PC3: 18.36 µM | bau.edu.lb |

| Derivative 46 | Addition of an aromatic ring | Decreased activity | Hep2: 43.36 µM; PC3: 37.17 µM | bau.edu.lb |

| Derivative 47 | Addition of an aliphatic chain | Decreased activity | Hep2: 37.44 µM; PC3: 42.31 µM | bau.edu.lb |

| General Pyridine Derivatives | Introduction of O-CH₃ groups | Improved activity (HeLa, A549, MDA-MB-231) | Not specified | bau.edu.lb |

| General Pyridine Derivatives | Introduction of -OH group | Improved activity (HeLa, MCF-7) | Not specified | bau.edu.lb |

Identification of Key Pharmacophores and Active Sites

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For antiproliferative pyridine derivatives, several key pharmacophoric features have been identified. The pyridine ring itself often serves as a central scaffold. mdpi.com

Key functional groups that contribute to the pharmacophore and enhance antiproliferative activity include:

Hydrogen Bond Acceptors and Donors: Groups like -OH, -C=O, and -NH₂ are crucial as they can form hydrogen bonds with biological targets such as enzymes or proteins, which is often a key interaction for inhibition. mdpi.com The nitrogen atom within the pyridine ring can also act as a hydrogen bond acceptor.

Aromatic/Hydrophobic Regions: While excessive lipophilicity can decrease activity, aromatic rings are often part of the pharmacophore, participating in π-π stacking or hydrophobic interactions within the target's active site. acs.org

Linker Modifications: The nature of the linker between the pyridine core and other parts of the molecule is critical. For example, in some diaryl urea (B33335) derivatives, replacing an ester group with an amide group has been shown to significantly enhance antiproliferative effects. researchgate.net

For SHP2 inhibitors, a pharmacophore model was developed consisting of one aromatic center and multiple hydrogen bond acceptors, highlighting the importance of these features in binding to the enzyme's active site. acs.org The identification of such pharmacophores is a crucial step in designing new analogs with improved potency and selectivity.

Computational Modeling and In Silico Drug Design Principles for Analogs

Computational modeling and in silico drug design are indispensable tools in modern medicinal chemistry for accelerating the discovery and optimization of new drugs. nih.gov These methods are widely applied to the study of antiproliferative pyridine derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyridine derivatives, QSAR models have been developed to predict antiproliferative potency based on various molecular descriptors. mdpi.com These models help in understanding which properties (e.g., electronic, steric, hydrophobic) are most influential and guide the design of new, more active compounds. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net For pyridine derivatives, docking studies have been used to simulate their binding to the active sites of various cancer-related proteins, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR). researchgate.nettandfonline.com These simulations can reveal key interactions, like hydrogen bonds, and help explain the observed biological activity, guiding the design of analogs with improved binding affinity. dovepress.com

Pharmacophore Modeling: Based on a set of active compounds, computational methods can generate a 3D pharmacophore model. This model serves as a template for virtual screening of large compound libraries to identify new molecules with the potential for similar biological activity. acs.org

ADMET Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs. tandfonline.com This early assessment helps to filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles.

These computational approaches allow researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Targeted Synthesis of Research Analogs for Mechanistic Probing

The synthesis of targeted research analogs is a cornerstone of medicinal chemistry, allowing for the systematic exploration of SAR and the elucidation of the mechanism of action. tandfonline.com For antiproliferative pyridine derivatives, various synthetic strategies are employed to create libraries of compounds for biological evaluation.

The synthesis often begins with a core pyridine structure, which is then functionalized through various chemical reactions. For example, new tertiary phenothiazine (B1677639) derivatives containing both quinoline (B57606) and pyridine fragments have been synthesized to investigate how structural modifications to the pyridine ring affect cytotoxic properties. mdpi.com In another approach, a series of carmofur (B1668449) analogs with different side chains were prepared to explore how modifications to carbonyl electrophilicity and alkyl chains impact antiproliferative activity. mdpi.comnih.gov

The synthesis of analogs is often guided by findings from SAR studies and computational modeling. For example, if a QSAR model suggests that a particular position on the pyridine ring is sensitive to electronic effects, chemists will synthesize a series of analogs with different electron-donating and electron-withdrawing groups at that position. acs.org Similarly, if docking studies suggest a specific hydrogen bond is crucial for activity, analogs will be synthesized to either strengthen or remove that interaction to confirm its importance.

Advanced Research Methodologies and Techniques Employed in Studies of Antiproliferative Agent 45

High-Throughput Screening Approaches for Modulators

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their effects on biological targets. In the context of antiproliferative agents, HTS assays are designed to identify molecules that inhibit cancer cell growth or induce cell death. These assays are typically performed in multi-well plates, allowing for the simultaneous testing of thousands of compounds.

Common HTS assays for antiproliferative activity include:

Cell Viability Assays: These assays, such as those using resazurin (B115843) or measuring ATP content, quantify the number of living cells after treatment with a compound.

Cytotoxicity Assays: These measure cell death by detecting markers of membrane integrity loss or apoptosis.

Reporter Gene Assays: These can be used to screen for compounds that modulate specific signaling pathways involved in cell proliferation. plos.org

The goal of HTS is to identify "hits"—compounds that exhibit the desired biological activity. These hits then undergo further validation and optimization to become lead compounds for drug development.

Advanced Imaging Techniques for Cellular Response Analysis

Advanced imaging techniques provide invaluable spatial and temporal information about how antiproliferative agents affect cancer cells. These methods allow researchers to visualize changes in cell morphology, protein localization, and organelle function in real-time.

Key imaging techniques in this field include:

High-Content Imaging (HCI) or High-Content Screening (HCS): This automated microscopy technique combines the throughput of HTS with the detailed information of cellular imaging. It can simultaneously measure multiple parameters, such as cell cycle progression, apoptosis, and the formation of specific cellular structures.

Confocal Microscopy: This technique provides high-resolution optical images with the ability to create 3D reconstructions of cells, allowing for precise localization of fluorescently labeled molecules.

Live-Cell Imaging: This involves the continuous monitoring of living cells over time, enabling the study of dynamic processes like cell division, migration, and the cellular response to drug treatment.

Positron Emission Tomography (PET): In preclinical and clinical settings, PET imaging with tracers like [18F]FLT can be used to monitor the antiproliferative response of tumors to treatment by measuring DNA synthesis. nih.gov

Omics Technologies (Genomics, Proteomics, Metabolomics) in Discovery

Omics technologies offer a global perspective on the molecular changes induced by an antiproliferative agent. nih.govfrontiersin.orgspringermedizin.de By analyzing the entire complement of genes (genomics), proteins (proteomics), or metabolites (metabolomics), researchers can identify the pathways and processes affected by a drug. isaaa.org

Genomics: Techniques like DNA sequencing can be used to identify genetic mutations that confer sensitivity or resistance to a particular drug. frontiersin.org

Transcriptomics: Microarrays and RNA-sequencing are used to measure changes in gene expression levels following drug treatment, providing insights into the cellular response.

Proteomics: Mass spectrometry-based proteomics can identify and quantify thousands of proteins, revealing changes in protein expression, post-translational modifications, and protein-protein interactions. isaaa.org

Metabolomics: This field analyzes the complete set of small-molecule metabolites within a cell or organism, offering a functional readout of the cellular state and how it is altered by a drug. frontiersin.orgisaaa.org Integrating these different omics datasets can provide a comprehensive understanding of a drug's mechanism of action. researchgate.net

Gene Editing (e.g., CRISPR-Cas9) for Target Validation and Pathway Analysis

The advent of CRISPR-Cas9 gene-editing technology has revolutionized the process of drug target validation. researchgate.netthno.org This powerful tool allows for the precise and efficient modification of genes in living cells.

In the study of antiproliferative agents, CRISPR-Cas9 can be used to:

Validate Drug Targets: By knocking out a gene that is hypothesized to be the target of a drug, researchers can determine if the loss of that gene mimics the effect of the drug. If so, it provides strong evidence that the drug acts by inhibiting that target. researchgate.netnih.gov

Identify Resistance Mechanisms: CRISPR screens can be performed to identify genes whose loss confers resistance to a particular drug, revealing potential mechanisms by which cancer cells can evade treatment. acs.org

Elucidate Signaling Pathways: By systematically knocking out genes in a specific pathway, researchers can map the signaling networks that are essential for a drug's activity.

Biophysical Methods for Target Interaction and Binding Studies

Biophysical methods are essential for characterizing the direct interaction between an antiproliferative agent and its molecular target. These techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.

Commonly used biophysical methods include:

Surface Plasmon Resonance (SPR): This label-free technique measures the binding of a compound to a target protein immobilized on a sensor surface in real-time.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the drug-target complex, revealing the specific amino acid residues involved in binding.

X-ray Crystallography: This technique can determine the three-dimensional structure of a drug bound to its target at atomic resolution, providing a precise map of the binding site.

Circular Dichroism (CD): CD spectroscopy can be used to study changes in the secondary structure of a target protein or DNA upon drug binding. mdpi.com

While the application of these powerful research methodologies to a compound specifically named "Antiproliferative agent-45" is not publicly documented, their use is fundamental to the broader field of anticancer drug discovery. The insights gained from such studies are critical for advancing our understanding of cancer biology and for the development of new and more effective therapies.

Future Directions and Unanswered Questions in Antiproliferative Agent 45 Research

Elucidating Novel or Unexplored Mechanisms of Action

The primary mechanism of Antiproliferative agent-45 is its hypoxia-selective activation, leading to the targeted release of its two active components. nih.gov However, the broader mechanistic implications of this dual-release system are yet to be fully elucidated. Future research should focus on several key questions:

Synergistic and Additive Effects: Investigating the precise nature of the interaction between the released PYG inhibitor and gemcitabine (B846) at the cellular level is crucial. It is important to determine if their combined action is synergistic, additive, or independent in various cancer cell types.

Off-Target Effects: While designed for hypoxia-specific activation, the potential for low-level, non-specific release of the active agents in normoxic tissues needs to be thoroughly investigated to understand any potential off-target effects.

Resistance Mechanisms: A critical area of future study is the potential for cancer cells to develop resistance to this dual-prodrug. Research should aim to identify the molecular pathways that could be altered to confer resistance, such as changes in the expression of reductive enzymes required for prodrug activation or upregulation of drug efflux pumps.

Exploring Combination Strategies in Pre-Clinical Research Models

The design of this compound as a dual-prodrug already represents a form of combination therapy. nih.gov However, its efficacy could potentially be enhanced by combining it with other therapeutic modalities. Pre-clinical studies are essential to explore these possibilities.

One of the most significant advances in cancer treatment is the use of combination therapies to achieve synergistic effects, reduce toxicity, and overcome drug resistance. plos.org The strategy of combining two or more therapeutic agents can target key pathways in a synergistic or additive manner. nih.gov

| Potential Combination Agent | Rationale for Combination with this compound | Potential Research Focus |

| Anti-angiogenic Agents | Targeting the tumor vasculature could enhance the hypoxic environment, potentially increasing the activation of this compound. | Evaluating the sequencing and timing of administration to maximize the hypoxic response and drug release. |

| Immunotherapies (e.g., Checkpoint Inhibitors) | The release of cytotoxic agents from the prodrug could induce immunogenic cell death, making the tumor more susceptible to immune checkpoint blockade. | Assessing the impact of the combination on the tumor immune microenvironment and the generation of anti-tumor immune responses. |

| Radiation Therapy | Radiation can induce DNA damage and also modulate the tumor microenvironment, which could be complemented by the targeted chemotherapy release from this compound. | Investigating the optimal scheduling of radiation and the prodrug to maximize tumor cell killing and minimize normal tissue toxicity. |

| Other Targeted Therapies | Combining with inhibitors of other key signaling pathways implicated in the specific cancer type could lead to more profound and durable responses. oncotarget.com | Identifying rational combinations based on the genetic and molecular profile of the cancer model. |

Table 1: Potential Combination Strategies for this compound in Pre-clinical Research. This table outlines potential therapeutic agents that could be combined with this compound, the scientific rationale for the combination, and key areas for future pre-clinical investigation.

Development of Advanced Research Tools and Molecular Probes

To delve deeper into the pharmacodynamics and mechanism of action of this compound, the development of specialized research tools is imperative.

Fluorescently Labeled Probes: Synthesizing fluorescently tagged versions of this compound would enable real-time visualization of its uptake, distribution, and activation within cells and in vivo models. This would provide invaluable spatial and temporal information about its behavior.

Biotinylated or Tagged Derivatives: The creation of derivatives with affinity tags (e.g., biotin) would facilitate pull-down assays to identify the specific cellular reductases responsible for its activation under hypoxic conditions.

Antibodies against the Prodrug and its Metabolites: Developing specific antibodies would allow for the quantification of the prodrug and its released components in biological samples, aiding in pharmacokinetic and pharmacodynamic studies. The development of such tools is a common strategy in drug discovery to better understand the action of novel compounds. researchgate.net

Addressing Cellular Heterogeneity and Variability in Research Models

A significant challenge in cancer therapy is the inherent heterogeneity within tumors. nih.gov Cancer cells within the same tumor can exhibit different metabolic states, proliferation rates, and sensitivities to drugs. nih.gov This heterogeneity is a critical factor to consider in the future evaluation of this compound.

Future research should employ advanced models that recapitulate this heterogeneity:

3D Spheroid and Organoid Cultures: Moving beyond traditional 2D cell cultures, 3D models can better mimic the oxygen and nutrient gradients found in solid tumors, providing a more accurate assessment of the prodrug's efficacy.

Patient-Derived Xenograft (PDX) Models: These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, maintain the cellular and architectural heterogeneity of the original tumor and are invaluable for pre-clinical efficacy studies.

Single-Cell Analysis: Utilizing single-cell sequencing technologies to analyze the response of individual cancer cells within a heterogeneous population to this compound will provide unprecedented insight into which subpopulations are sensitive or resistant. the-scientist.comrna-seqblog.com

Translational Potential of Mechanistic Insights to Pre-clinical Development

The ultimate goal of pre-clinical research is to inform and guide clinical development. The mechanistic insights gained from the aforementioned studies will have direct translational implications for the future of this compound.

A thorough understanding of the drug's activation mechanism, potential resistance pathways, and effective combination strategies will be critical for designing informative early-phase clinical trials. nih.gov For instance, identifying a biomarker that predicts sensitivity to this compound could enable patient stratification in future clinical studies, a key strategy for improving the success rate of new cancer drugs. researchgate.net

Furthermore, elucidating the full spectrum of its antiproliferative effects and how they are influenced by the tumor microenvironment will be essential for establishing a solid rationale for its clinical investigation in specific cancer types, such as pancreatic cancer, where hypoxia is a prominent feature. nih.gov

Conclusion

Synthesis of Key Academic Findings on Antiproliferative Agent-45

This compound is a novel compound built upon a 2-nitroimidazole (B3424786) scaffold, a chemical entity known for its sensitivity to hypoxic conditions. nih.govnih.gov The fundamental innovation of this agent lies in its dual-prodrug nature; it is designed to remain stable and largely inactive under normal oxygen levels (normoxia) but to release two distinct therapeutic molecules under the reductive environment of tumor hypoxia. nih.gov

Mechanism of Action: The core mechanism of this compound is its selective activation within the hypoxic microenvironment of cancerous tissues. The 2-nitroimidazole component of the molecule undergoes chemical reduction in low-oxygen conditions. nih.govnih.gov This bio-reductive activation triggers a cascade that leads to the release of its two active payloads: a glycogen (B147801) phosphorylase (PYG) inhibitor and the well-established chemotherapeutic drug, gemcitabine (B846). nih.gov This targeted release mechanism ensures that the cytotoxic effects are concentrated within the tumor, thereby enhancing cancer selectivity. nih.gov

In Vitro Efficacy: Research has demonstrated the stability of this compound against both chemical and enzymatic hydrolysis in normoxic environments. nih.gov However, upon chemical reduction that mimics hypoxic conditions, it successfully liberates both the PYG inhibitor and gemcitabine. nih.gov In proliferation assays using human pancreatic cancer cells, this compound exhibited significant antiproliferative activity specifically under hypoxic conditions, with markedly reduced effects in normoxic settings. nih.govmedchemexpress.commedchemexpress.com This differential activity underscores its potential for a high therapeutic index.

| Condition | Effect of this compound (Compound 9) | Reference |

|---|---|---|

| Hypoxia (Low Oxygen) | Significant antiproliferative effects | nih.gov |

| Normoxia (Normal Oxygen) | Fewer antiproliferative effects | nih.gov |

Significance of this compound Research in the Broader Scientific Field

The development of this compound holds considerable significance for several reasons. Firstly, it represents a sophisticated advancement in the field of hypoxia-activated prodrugs (HAPs). frontiersin.orgnih.gov By delivering two distinct therapeutic agents with different mechanisms of action, it offers a strategy to potentially overcome the drug resistance that often develops with single-agent therapies. nih.gov The co-delivery of a PYG inhibitor and gemcitabine can create a synergistic attack on cancer cells, targeting both their energy metabolism and DNA replication.

Secondly, the focus on pancreatic cancer is particularly important. nih.govascopubs.orgmdpi.com Pancreatic ductal adenocarcinoma (PDAC) is known for its dense, poorly vascularized stroma, which creates a profoundly hypoxic tumor microenvironment. mdpi.com This hypoxia contributes significantly to the notorious resistance of pancreatic cancer to conventional treatments like chemotherapy and radiotherapy. frontiersin.org A prodrug that is specifically activated in this environment, like this compound, could provide a much-needed therapeutic window for this challenging disease. nih.gov

Finally, the principles underlying the design of this compound—utilizing a hypoxia-sensitive trigger to release multiple drugs—can serve as a valuable blueprint for the development of other targeted cancer therapies. acs.orgresearchgate.net This approach could be adapted for other types of solid tumors characterized by significant hypoxia and for the delivery of other combinations of anticancer agents.

Outlook for Continued Academic Inquiry and Discovery

The initial findings on this compound are promising, but they also pave the way for extensive future research. A primary avenue for continued inquiry will be the in-vivo evaluation of this compound in preclinical animal models of pancreatic cancer. nih.gov Such studies are essential to confirm its efficacy, assess its pharmacokinetic and pharmacodynamic properties, and evaluate its safety profile in a whole-organism context.

Further research should also aim to optimize the dual-prodrug platform. This could involve exploring different linker chemistries for the 2-nitroimidazole trigger to fine-tune the release kinetics of the active drugs. acs.org Additionally, substituting the PYG inhibitor or gemcitabine with other potent anticancer agents could broaden the applicability of this technology to other cancer types or address different resistance mechanisms. rjpbr.com

Investigating the long-term effects and the potential for acquired resistance to this dual-drug approach will also be critical. aacrjournals.org Understanding how cancer cells might adapt to the simultaneous assault on their energy supply and DNA synthesis will be crucial for developing next-generation therapies. The exploration of combining this compound with other treatment modalities, such as immunotherapy or anti-angiogenic agents, could also unlock new synergistic treatment strategies. nih.gov

Q & A

Q. What experimental methodologies are recommended to elucidate the antiproliferative mechanism of Agent-45?

To investigate mechanisms, employ a combination of DNA intercalation assays (e.g., ethidium bromide displacement) and redox activity profiling (e.g., electron paramagnetic resonance spectroscopy). For cellular pathways, use mTOR/VEGFR inhibition assays with Western blot validation of downstream targets like HIF-1α . NMR spectroscopy (e.g., -NMR) can clarify structural interactions during synthesis, as demonstrated in trifluorinated dihydropyrimidinone analogs .

Q. How can researchers optimize the synthesis of Agent-45 derivatives while ensuring reproducibility?

Adopt mechanistic reaction monitoring via -NMR to track intermediates and byproducts during Biginelli condensation reactions . Validate purity using HPLC-MS and column chromatography , with strict adherence to subsampling protocols (e.g., incremental homogenization) to minimize preparation errors .

Q. What parameters should guide in vitro study design for Agent-45’s efficacy?

Define dosage units in mg/m or µM (not percentages) and include negative controls (e.g., untreated cells) and positive controls (e.g., cisplatin). Use standardized cell lines (e.g., NCI-60 panel) with clear inclusion criteria (e.g., EGFR mutation status) . Report IC values alongside error margins derived from triplicate experiments.

Advanced Research Questions

Q. How should contradictory data on Agent-45’s efficacy across tumor histotypes be analyzed?

Apply meta-analytical frameworks to assess heterogeneity in study designs, such as variations in dosing schedules or endpoint definitions (e.g., RECIST vs. irRECIST) . Use sensitivity analysis to quantify the impact of subsampling errors or analytical variability (e.g., sFE calculations) . For in vitro contradictions, validate findings across multiple cell lines and orthogonal assays (e.g., apoptosis vs. cell cycle arrest) .

Q. What strategies are effective in evaluating Agent-45’s synergy with chemotherapy agents?

Design phase I combination trials with dose-escalation protocols, using pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify optimal dosing windows . In preclinical studies, employ Chou-Talalay synergy scores (e.g., CompuSyn software) and validate with clonogenic assays .

Q. How do in vivo models for Agent-45 balance translational relevance with experimental feasibility?

Prioritize orthotopic xenografts over subcutaneous models for tumor microenvironment accuracy. Use multiparametric MRI to monitor angiogenesis inhibition and align endpoints with clinical benchmarks (e.g., progression-free survival) . For retinal studies, ensure histological validation of drug penetration and toxicity .

Q. What analytical validation steps are critical for ensuring reproducibility in Agent-45 studies?

Implement ICH Q2(R1)-compliant validation for assays, including specificity, linearity, and precision testing. Use nested ANOVA to partition variance between sampling, preparation, and analytical stages . For redox-active agents, quantify radical formation via spin-trapping techniques to avoid false negatives .

Q. How can researchers identify off-target effects of Agent-45 in kinase inhibition assays?

Utilize kinome-wide profiling (e.g., KINOMEscan) to assess selectivity. Cross-validate with RNA-seq to detect unintended pathway activation (e.g., MAPK/ERK) . For DNA-targeting mechanisms, combine Comet assays with γ-H2AX staining to differentiate intercalation from strand breakage .

Q. What methodologies support biomarker discovery for Agent-45 response prediction?

Integrate multi-omics datasets (e.g., proteomics, metabolomics) with machine learning to identify predictive signatures (e.g., VEGF-A expression). Validate candidates in PDX models and retrospective clinical cohorts using ROC curve analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.